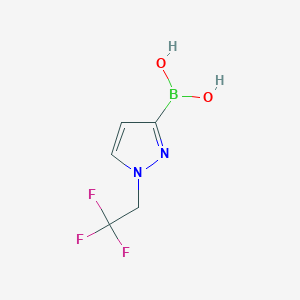
1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid is a boronic acid derivative characterized by the presence of a trifluoroethyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method includes the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the boronic acid group, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce new functional groups to the pyrazole ring.
Applications De Recherche Scientifique
1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its medicinal properties may lead to the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling reactions, the boronic acid group participates in transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . The trifluoroethyl group may also influence the compound’s reactivity and stability, contributing to its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound shares a similar pyrazole structure but differs in the substitution pattern and functional groups.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Another related compound with different methyl substitutions on the pyrazole ring.
Uniqueness: 1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in specific synthetic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C5H6BF3N2O2 |
|---|---|
Poids moléculaire |
193.92 g/mol |
Nom IUPAC |
[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C5H6BF3N2O2/c7-5(8,9)3-11-2-1-4(10-11)6(12)13/h1-2,12-13H,3H2 |
Clé InChI |
FYLDAUHHVZSONP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NN(C=C1)CC(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


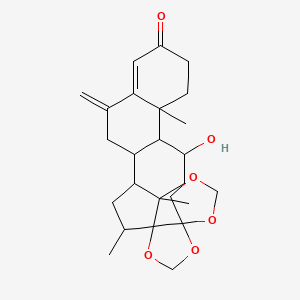
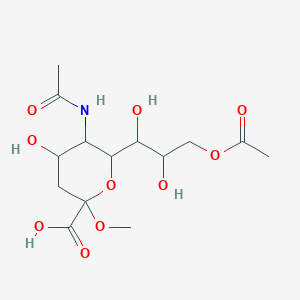
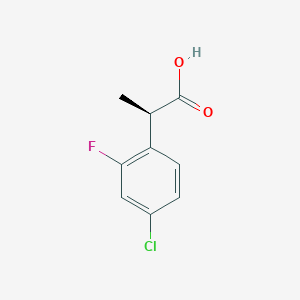
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)
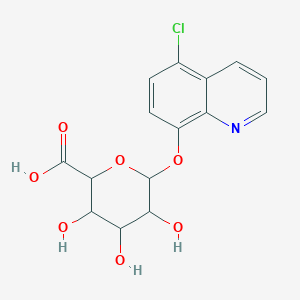

![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)

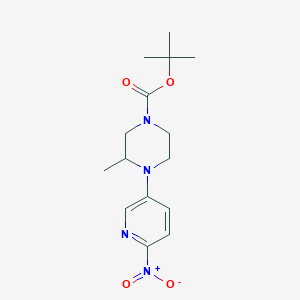
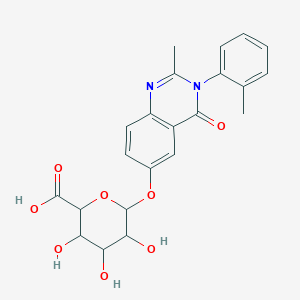
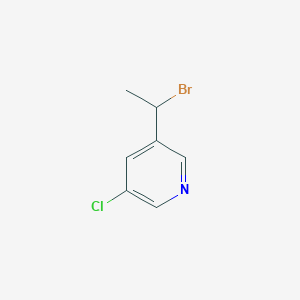
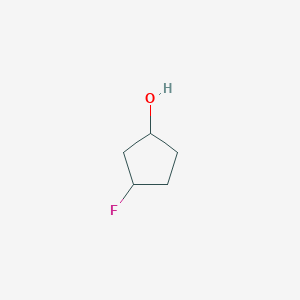
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
